3-Bromo-5-chloro-N,N-dimethylpicolinamide
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Overview
Description
3-Bromo-5-chloro-N,N-dimethylpicolinamide: is a chemical compound with the molecular formula C8H8BrClN2O and a molecular weight of 263.52 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-N,N-dimethylpicolinamide typically involves the halogenation of picolinamide derivatives. One common method is the bromination and chlorination of N,N-dimethylpicolinamide using reagents such as bromine and chlorine in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-5-chloro-N,N-dimethylpicolinamide can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would be required for these transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogen atoms .
Scientific Research Applications
Chemistry: 3-Bromo-5-chloro-N,N-dimethylpicolinamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in studying halogenation reactions and their mechanisms.
Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. The halogen atoms in the compound can participate in various chemical reactions, influencing the reactivity and stability of the molecule. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 3-Bromo-5-chloro-N,N-dimethylbenzamide
- 3-Bromo-5-chloro-N-methylbenzamide
- 2-Bromo-5-chlorobenzoic acid
Comparison: Compared to these similar compounds, 3-Bromo-5-chloro-N,N-dimethylpicolinamide is unique due to its specific substitution pattern on the picolinamide ring.
Properties
IUPAC Name |
3-bromo-5-chloro-N,N-dimethylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2O/c1-12(2)8(13)7-6(9)3-5(10)4-11-7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQDAYXFHSMXSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=N1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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